(11beta)-11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic Acid
Overview
Description
(11beta)-11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic Acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a ketone, and a cyclopenta[a]phenanthrene core. Its unique configuration makes it a subject of interest in organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11beta)-11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic Acid typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl and ketone functional groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Advanced purification methods, such as chromatography and crystallization, are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(11beta)-11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
(11beta)-11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic Acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (11beta)-11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application, such as its use in pharmacology or materials science.
Comparison with Similar Compounds
Similar Compounds
- **2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxypropanoic acid
- **2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxybutanoic acid
Uniqueness
The uniqueness of (11beta)-11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic Acid lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its multiple functional groups and complex ring system make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h5,7,9,13-17,23-24,27H,3-4,6,8,10H2,1-2H3,(H,25,26)/t13-,14-,15-,16+,17?,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABTYSTXQLOOCI-PEIJZJCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(C(=O)O)O)O)CCC4=CC(=O)C=CC34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(C(=O)O)O)O)CCC4=CC(=O)C=C[C@]34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977907 | |
Record name | 11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20977907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62358-12-7 | |
Record name | 20-Dihydroprednisolonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062358127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20977907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the different configurations at the C-20 position in 20-Dihydroprednisolonic acid derivatives?
A1: Research indicates that the configuration at the C-20 position in 20-Dihydroprednisolonic acid derivatives significantly influences their anti-inflammatory activity. Specifically, carboxamide derivatives with the 20(R)-hydroxy configuration demonstrate higher potency compared to those with the 20(S)-hydroxy configuration []. This structure-activity relationship highlights the importance of stereochemistry in drug design and development.
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